molecular formula C35H22ClN3O6 B10881921 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B10881921
M. Wt: 616.0 g/mol
InChI Key: FHGXJNOAUBXLBY-UHFFFAOYSA-N
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Description

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a quinoxaline core, which is a bicyclic aromatic system, and is substituted with various functional groups, including chloro, nitro, phenoxy, and phenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the phenyl, phenoxy, chloro, and nitro groups through various substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE can be compared with other quinoxaline derivatives, such as:

Properties

Molecular Formula

C35H22ClN3O6

Molecular Weight

616.0 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C35H22ClN3O6/c36-27-12-7-13-30(39(42)43)34(27)45-26-17-14-22(15-18-26)31(40)21-44-35(41)25-16-19-28-29(20-25)38-33(24-10-5-2-6-11-24)32(37-28)23-8-3-1-4-9-23/h1-20H,21H2

InChI Key

FHGXJNOAUBXLBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-])N=C2C6=CC=CC=C6

Origin of Product

United States

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